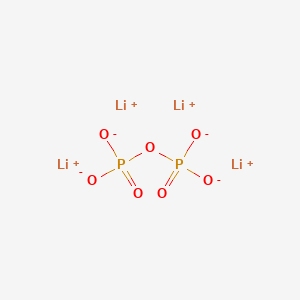
Tetralithium diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetralithium diphosphate is a compound that belongs to the class of metal phosphates and phosphonates These compounds are known for their unique physicochemical properties, including high chemical and thermal stability, tunable porous structures, and diverse coordination chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetralithium;phosphonato phosphate typically involves the reaction of lithium salts with phosphonic acid derivatives. One common method is the reaction of lithium hydroxide with phosphonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods
Industrial production of tetralithium;phosphonato phosphate may involve large-scale reactions using lithium carbonate or lithium hydroxide and phosphonic acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through filtration and recrystallization processes. The final product is obtained as a crystalline solid with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetralithium diphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphates.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphonates.
Substitution: The lithium ions in the compound can be substituted with other metal ions, leading to the formation of different metal phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can be used to substitute lithium ions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Lower oxidation state phosphonates.
Substitution: Metal phosphonates with different metal ions.
Aplicaciones Científicas De Investigación
Tetralithium diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and reactivity.
Biology: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for medical coatings and treatments.
Industry: Utilized in the production of advanced materials for energy storage devices such as batteries and supercapacitors.
Mecanismo De Acción
The mechanism of action of tetralithium;phosphonato phosphate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular membranes and proteins, leading to changes in cellular functions. The lithium ions in the compound can modulate signaling pathways, while the phosphonate groups can interact with enzymes and other biomolecules, affecting their activity.
Comparación Con Compuestos Similares
Tetralithium diphosphate can be compared with other similar compounds such as:
Zirconium phosphate: Known for its high ion-exchange capacity and use in drug delivery.
Titanium phosphate: Used in catalysis and energy storage applications.
Calcium phosphonate: Explored for its biocompatibility and use in bone regeneration.
Uniqueness
This compound is unique due to its combination of lithium and phosphonate groups, which impart distinct properties such as high stability, reactivity, and potential for diverse applications in various fields.
Propiedades
Número CAS |
13843-41-9 |
|---|---|
Fórmula molecular |
Li4O7P2 |
Peso molecular |
201.8 g/mol |
Nombre IUPAC |
tetralithium;phosphonato phosphate |
InChI |
InChI=1S/4Li.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
Clave InChI |
MVGWWCXDTHXKTR-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Key on ui other cas no. |
13843-41-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















